boc-Isoleucinol boc-Isoleucinol
Brand Name: Vulcanchem
CAS No.: 106946-74-1
VCID: VC20749993
InChI: InChI=1S/C11H23NO3/c1-6-8(2)9(7-13)12-10(14)15-11(3,4)5/h8-9,13H,6-7H2,1-5H3,(H,12,14)/t8-,9+/m0/s1
SMILES: CCC(C)C(CO)NC(=O)OC(C)(C)C
Molecular Formula: C11H23NO3
Molecular Weight: 217.31 g/mol

boc-Isoleucinol

CAS No.: 106946-74-1

Cat. No.: VC20749993

Molecular Formula: C11H23NO3

Molecular Weight: 217.31 g/mol

* For research use only. Not for human or veterinary use.

boc-Isoleucinol - 106946-74-1

Specification

CAS No. 106946-74-1
Molecular Formula C11H23NO3
Molecular Weight 217.31 g/mol
IUPAC Name tert-butyl N-[(2S,3S)-1-hydroxy-3-methylpentan-2-yl]carbamate
Standard InChI InChI=1S/C11H23NO3/c1-6-8(2)9(7-13)12-10(14)15-11(3,4)5/h8-9,13H,6-7H2,1-5H3,(H,12,14)/t8-,9+/m0/s1
Standard InChI Key BPLDQMXXYMKQPW-DTWKUNHWSA-N
Isomeric SMILES CC[C@H](C)[C@@H](CO)NC(=O)OC(C)(C)C
SMILES CCC(C)C(CO)NC(=O)OC(C)(C)C
Canonical SMILES CCC(C)C(CO)NC(=O)OC(C)(C)C

Introduction

Chemical Properties and Structure

Boc-isoleucinol possesses distinctive chemical and physical properties that determine its behavior in various chemical reactions and applications. The compound has a specific optical rotation [α]D20 of -24 ± 2° when measured at a concentration of 1 in chloroform, indicating its defined stereochemical configuration. This specific rotation value serves as an important quality control parameter and helps distinguish it from related compounds such as Boc-isoleucine derivatives.

The structure of Boc-isoleucinol features the characteristic tert-butoxycarbonyl group attached to the amino functionality of isoleucinol. This structural arrangement creates a molecule with both lipophilic and hydrophilic regions, influencing its solubility profile and interaction with various biological systems. The amphiphilic nature of the compound contributes to its utility in creating bioactive molecules with desired pharmacokinetic properties.

Physical and Chemical Data

PropertyValue
Molecular FormulaC₁₁H₂₃NO₃
Specific Rotation[α]D20 = -24 ± 2° (c=1 in CHCl₃)
AppearanceTypically white to off-white solid
Functional GroupsBoc-protected amine, primary alcohol
StabilityStable under standard storage conditions
ReactivityAcid-labile Boc group, nucleophilic alcohol

The Boc protecting group in this compound is stable under basic and neutral conditions but can be selectively removed under acidic conditions, making it compatible with various synthetic strategies. The primary alcohol functionality provides a reactive site for further modifications, such as oxidation, esterification, or conversion to leaving groups for substitution reactions.

Applications in Research and Development

Boc-isoleucinol finds extensive applications across multiple research domains, serving as a valuable building block in various synthetic pathways. Its versatile reactivity profile makes it particularly useful in fields requiring precise molecular design and controlled chemical transformations.

Peptide Synthesis

In peptide chemistry, Boc-isoleucinol serves as a protecting group for amino acids, enabling selective modification of peptide chains without affecting other functional groups. This selectivity is crucial in developing complex peptides for pharmaceutical applications, where precise control over the sequence and structure of peptides determines their biological activity. The Boc protection strategy allows for sequential deprotection and coupling steps, facilitating the systematic construction of peptide chains with defined sequences and structures.

The incorporation of isoleucinol derivatives into peptide structures can modulate their pharmacokinetic properties, such as membrane permeability and metabolic stability. These modifications often lead to peptide analogs with improved therapeutic profiles compared to their natural counterparts.

Drug Development

Researchers utilize Boc-isoleucinol in the synthesis of bioactive compounds, contributing to the discovery of novel therapeutic agents for various diseases, including cancer and metabolic disorders. The unique structure of Boc-isoleucinol provides specific chemical handles that allow for the creation of diverse molecular scaffolds in medicinal chemistry.

The incorporation of the isoleucinol moiety into drug candidates can influence their binding affinity to biological targets, as well as their absorption, distribution, metabolism, and excretion (ADME) properties. These factors are critical determinants of a compound's potential success as a therapeutic agent, highlighting the significance of Boc-isoleucinol in pharmaceutical research.

Chiral Synthesis

The inherent chirality of Boc-isoleucinol makes it particularly valuable in asymmetric synthesis, which is essential for creating enantiomerically pure compounds with specific biological activity. As a chiral building block, it can influence the stereochemical outcome of reactions, leading to products with defined three-dimensional structures.

This application is especially relevant in pharmaceutical development, where the stereochemistry of compounds often determines their biological activity. The ability to control stereochemical outcomes using chiral auxiliaries or templates like Boc-isoleucinol represents a powerful strategy in modern organic synthesis.

Material Science

In material science research, Boc-isoleucinol is explored for developing new materials, particularly in creating polymers with specific properties for applications in coatings and adhesives. The functional groups present in Boc-isoleucinol can be incorporated into polymer structures to modulate properties such as solubility, thermal stability, and surface interactions.

The controlled polymerization of functionalized building blocks allows for the creation of materials with tailored properties for specific applications. The incorporation of amino acid derivatives like Boc-isoleucinol can impart biocompatibility and biodegradability to polymeric materials, expanding their potential uses in biomedical applications.

Biotechnology

Boc-isoleucinol finds applications in biotechnology, particularly in the production of modified proteins and enzymes with enhanced stability and activity for industrial applications such as biocatalysis. The strategic modification of protein structures using amino acid derivatives can alter their functional properties, leading to improved performance under specific conditions.

These modifications can include changes to substrate specificity, catalytic efficiency, or stability under harsh reaction conditions. The ability to fine-tune the properties of enzymes and proteins through chemical modifications represents a powerful approach in biocatalyst development for industrial processes.

Comparative Analysis with Related Compounds

To fully appreciate the unique properties and applications of Boc-isoleucinol, it is instructive to compare it with structurally related compounds. This comparison highlights the specific features that distinguish Boc-isoleucinol and define its niche in chemical research.

Comparison with Boc-D-isoleucine

Boc-D-isoleucine differs from Boc-isoleucinol in retaining the carboxylic acid functionality instead of the alcohol group. It has the molecular formula C₁₁H₂₁NO₄ and exhibits a specific rotation [α]D25 of -3.7 ± 1° when measured at a concentration of 1 in methanol. The carboxylic acid group in Boc-D-isoleucine makes it directly amenable to peptide bond formation, while the alcohol group in Boc-isoleucinol requires additional activation for similar coupling reactions.

Both compounds serve as building blocks in peptide synthesis, but their different functional groups lead to distinct reactivity profiles and applications. Boc-D-isoleucine is particularly valuable in the development of therapeutic agents, where the D-configuration can enhance resistance to proteolytic degradation.

Comparison with Boc-L-Isoleucine

Boc-L-Isoleucine hemihydrate represents another related compound with the molecular formula C₁₁H₂₁NO₄·½H₂O and a molecular weight of 240.31 g/mol. It has a melting point of approximately 60°C and exhibits a specific rotation [α]20D between -31.0° and -26.0° when measured at a concentration of 2 in pyridine.

Like Boc-D-isoleucine, Boc-L-Isoleucine differs from Boc-isoleucinol in maintaining the carboxylic acid functionality. The L-configuration in this compound represents the naturally occurring stereochemistry of isoleucine, making it particularly valuable in the synthesis of peptides that mimic natural proteins.

Future Research Directions

The versatile nature of Boc-isoleucinol suggests several promising research directions that could expand its applications and significance in chemical research:

Advanced Peptide Therapeutics

The incorporation of Boc-isoleucinol derivatives into peptide structures could lead to novel therapeutic agents with improved pharmacokinetic properties. Research in this direction could focus on developing peptide analogs with enhanced stability, membrane permeability, or target selectivity.

Sustainable Materials Development

The chiral and bifunctional nature of Boc-isoleucinol makes it a potential building block for sustainable materials, including biodegradable polymers with defined three-dimensional structures. These materials could find applications in environmentally friendly packaging, biomedical devices, or controlled-release systems for agricultural chemicals.

Biocatalyst Engineering

The strategic modification of enzymes using Boc-isoleucinol derivatives could enhance their performance in industrial biocatalysis. Research in this area could lead to biocatalysts with improved stability under harsh reaction conditions or altered substrate specificity for specific chemical transformations.

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